1,1-Dibutyl-2-propylhydrazine
Description
Contextualization within Dialkylhydrazine Chemistry and Derivatives
Dialkylhydrazines are a class of organic compounds characterized by a nitrogen-nitrogen single bond, where two hydrogen atoms of hydrazine (B178648) (N₂H₄) are replaced by alkyl groups. They can be classified as symmetrical (1,2-dialkylhydrazines) or unsymmetrical (1,1-dialkylhydrazines) based on the substitution pattern on the nitrogen atoms. 1,1-Dibutyl-2-propylhydrazine is an example of a trisubstituted hydrazine, which falls under the broader category of unsymmetrically substituted hydrazines.
The chemistry of dialkylhydrazines is rich and varied, largely dictated by the nature of the alkyl substituents and the substitution pattern. For instance, 1,1-dimethylhydrazine (B165182) (UDMH) has been extensively studied due to its application as a rocket propellant. mdpi.com The synthesis of unsymmetrical dialkylhydrazines can be challenging, often requiring specific strategies to control the regioselectivity of alkylation. psu.edu Methods for synthesizing these compounds include the reduction of nitrosamines and the direct alkylation of hydrazine or monosubstituted hydrazines. psu.edu
The presence of different alkyl groups, such as two butyl groups on one nitrogen and a propyl group on the other in this compound, influences the compound's physical and chemical properties, including its basicity, nucleophilicity, and reactivity in various chemical transformations.
Significance of Investigating Substituted Hydrazines in Organic Synthesis and Beyond
Substituted hydrazines are valuable intermediates and reagents in organic synthesis. organic-chemistry.org They are precursors to a wide array of heterocyclic compounds, which are integral to medicinal chemistry and materials science. naturalspublishing.commdpi.com For example, the reaction of hydrazines with dicarbonyl compounds is a classical method for synthesizing pyrazoles and other nitrogen-containing heterocycles. psu.edu
Beyond their role in synthesis, substituted hydrazines and their derivatives, hydrazones, exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. tsijournals.com The investigation of novel substituted hydrazines is driven by the potential to discover new compounds with unique biological profiles or to serve as building blocks for complex molecular architectures. Furthermore, certain hydrazine derivatives have found applications as energetic materials. rsc.org
Current Landscape of Academic Research on Unsymmetrically Substituted Hydrazines
The synthesis and application of unsymmetrically substituted hydrazines remain an active area of research. d-nb.info A significant focus is on developing efficient and selective synthetic methodologies. organic-chemistry.org Challenges in this field include controlling the degree and position of substitution on the hydrazine core. d-nb.info
Modern synthetic methods often employ metal catalysis, such as palladium-catalyzed cross-coupling reactions, to achieve regioselective N-arylation or N-alkylation of hydrazine derivatives. researchgate.net Research has also explored the use of directing groups to control the site of functionalization. d-nb.info The development of robust methods for preparing unsymmetrically substituted hydrazines is crucial for accessing new chemical space and enabling the synthesis of novel functional molecules. d-nb.info Studies on the spectroscopic properties, such as infrared and Raman spectra, of simpler substituted hydrazines like methylhydrazine provide foundational knowledge for understanding more complex derivatives. aip.org
Rationale and Objectives for Detailed Scientific Inquiry into this compound
Given the lack of specific data on this compound, a detailed scientific inquiry would be well-justified. The primary objectives of such research would be to:
Develop a reliable synthetic route: Establishing an efficient and scalable method for the synthesis of this compound would be the first critical step. This would likely involve a multi-step process with careful control of reaction conditions to ensure the desired substitution pattern.
Characterize its physicochemical properties: A comprehensive analysis of its physical and spectroscopic properties would be necessary. This would include determining its boiling point, density, refractive index, and acquiring detailed NMR, IR, and mass spectrometry data to confirm its structure.
Investigate its reactivity: Exploring the chemical reactivity of this compound would provide insights into its potential applications. This could involve studying its behavior as a nucleophile, its oxidation chemistry, and its utility in the synthesis of heterocyclic compounds.
Evaluate its potential applications: Based on its structure and reactivity, further studies could explore its potential as a ligand in coordination chemistry, a precursor to novel polymers, or as a building block for biologically active molecules.
Data Tables
Due to the absence of specific experimental data for this compound in the searched literature, the following tables provide typical physical properties of related, simpler dialkyl- and alkyl-hydrazines for comparative purposes.
Table 1: Physical Properties of Selected Hydrazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| 1,1-Dimethylhydrazine | 57-14-7 | C₂H₈N₂ | 60.10 | 63.9 |
| 1,2-Dimethylhydrazine | 540-73-8 | C₂H₈N₂ | 60.10 | 81 |
| 1-Methyl-1-propylhydrazine | 4986-49-6 | C₄H₁₂N₂ | 88.15 | 103.2-103.7 |
Data sourced from various chemical databases.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,1-Dimethylhydrazine |
| 1,2-Dialkylhydrazines |
| 1,2-Dimethylhydrazine |
| 1-Methyl-1-propylhydrazine |
| 1,1-Dimethyl-2-propylhydrazine |
| Hydrazine |
| Methylhydrazine |
| Nitrosamines |
Structure
3D Structure
Properties
CAS No. |
61699-88-5 |
|---|---|
Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
1,1-dibutyl-2-propylhydrazine |
InChI |
InChI=1S/C11H26N2/c1-4-7-10-13(11-8-5-2)12-9-6-3/h12H,4-11H2,1-3H3 |
InChI Key |
KOCQJMPHPKMWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)NCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Dibutyl 2 Propylhydrazine
General Strategies for N-Alkylation of Hydrazine (B178648) Core Structures
The introduction of alkyl groups onto a hydrazine framework is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with applications in pharmaceuticals and materials science. organic-chemistry.orgresearchgate.net The primary challenge lies in controlling the degree and position of substitution.
Direct alkylation of hydrazine with alkyl halides is a classical approach to forming N-C bonds. nptel.ac.in However, this method is often complicated by a lack of selectivity. The initial monoalkylation enhances the nucleophilicity of the substituted nitrogen, promoting further reaction and leading to a mixture of di-, tri-, and even tetra-alkylated products. nptel.ac.in The reaction rate is also dependent on the nature of the halogen, with reactivity increasing in the order of chloride < bromide < iodide. d-nb.info
To overcome these selectivity issues, protecting group strategies are often employed. By temporarily blocking one of the nitrogen atoms, alkylation can be directed to the unprotected site. Subsequent deprotection and a second alkylation step can then be performed to introduce different substituents. Common protecting groups for hydrazines include Boc (tert-butyloxycarbonyl) groups. For instance, di-tert-butyl hydrazine-1,2-dicarboxylate can be selectively mono- or di-alkylated under mild conditions, providing a controlled route to substituted hydrazines. nih.gov
Another powerful technique involves the formation of a nitrogen dianion from a protected hydrazine. Treatment of a precursor like PhNHNHBoc with a strong base, such as n-butyllithium, generates a highly reactive dianion. This intermediate can then be selectively alkylated, allowing for the controlled, sequential introduction of different alkyl groups. organic-chemistry.orgnih.gov
Reductive amination is a highly effective and versatile method for the synthesis of N-alkylated hydrazines. This process involves the condensation of a hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced to the corresponding hydrazine derivative. researchgate.netnih.gov This method avoids the use of alkyl halides and often provides higher yields and better selectivity.
A variety of reducing agents can be employed for the reduction of the hydrazone C=N bond. These range from common hydride reagents to catalytic hydrogenation. For example, borohydride (B1222165) exchange resin (BER) in the presence of nickel acetate (B1210297) has been shown to be an effective system for the reductive amination of ketones and aldehydes with hydrazine. koreascience.kr More recently, biocatalytic approaches using imine reductases (IREDs) have emerged as a promising green alternative for reductive hydrazination, capable of producing substituted acyclic and cyclic N-alkylhydrazines. nih.gov
This two-step, one-pot procedure is particularly useful for synthesizing asymmetrically substituted hydrazines by allowing for the sequential introduction of different alkyl groups through the careful selection of carbonyl precursors. researchgate.net
Beyond direct alkylation and reductive amination, several other methods have been established for the functionalization of the hydrazine core. The Mitsunobu reaction, for instance, allows for the N-alkylation of N-acyl- and N-alkoxycarbonylaminophthalimides with primary or secondary alcohols. A final dephthaloylation step yields 1,1-disubstituted hydrazines. organic-chemistry.org
The "borrowing hydrogen" strategy, often catalyzed by transition metal complexes such as ruthenium or iridium, enables the use of alcohols as alkylating agents. organic-chemistry.orgresearchgate.net This method is atom-economical and environmentally benign, proceeding through the temporary oxidation of the alcohol to an aldehyde, which then undergoes a reductive amination-type reaction with the hydrazine.
Furthermore, N-N bond formation methods can lead to substituted hydrazines. For example, the electrophilic amination of amines using oxaziridine (B8769555) derivatives can afford N-Boc protected hydrazines, which can be further functionalized. organic-chemistry.org
Design and Selection of Alkylating Agents for Asymmetric Substitution
The synthesis of a specific, unsymmetrical trisubstituted hydrazine like 1,1-Dibutyl-2-propylhydrazine requires a multi-step strategy that carefully controls the sequence of alkyl group introduction.
A logical synthetic pathway to this compound would involve the sequential alkylation of the two nitrogen atoms. The general strategies outlined above can be adapted for this specific target. A plausible and efficient route would likely prioritize reductive amination due to its superior control over direct alkylation with halides.
One potential synthetic approach is outlined below:
Formation of 1,1-Dibutylhydrazine (B13979843): The first step would be to introduce two butyl groups onto a single nitrogen atom. This can be achieved by the double reductive amination of hydrazine with two equivalents of butanal. The reaction proceeds through a hydrazone intermediate which is subsequently reduced.
Introduction of the Propyl Moiety: The resulting 1,1-dibutylhydrazine can then be reacted with propanal in a second reductive amination step. This reaction forms the N-(1,1-dibutyl)-N'-propylidenehydrazine intermediate, which is then reduced to the final product, this compound.
The table below details the proposed synthetic steps.
| Step | Reactants | Key Reagents | Intermediate | Product |
| 1 | Hydrazine, Butanal (2 eq.) | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Butylidenehydrazine | 1,1-Dibutylhydrazine |
| 2 | 1,1-Dibutylhydrazine, Propanal | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | N-(1,1-dibutyl)-N'-propylidenehydrazine | This compound |
Alternatively, one could start with the alkylation of a protected hydrazine using butyl bromide, followed by deprotection and subsequent reductive amination with propanal. The choice of route would depend on factors such as starting material availability, desired yield, and scalability.
For the specific target molecule, this compound, the structure is achiral, and therefore, stereochemical control is not a consideration in its synthesis. Nitrogen atoms in acyclic hydrazines typically undergo rapid pyramidal inversion at room temperature, which prevents the isolation of stable stereoisomers.
However, in the broader context of hydrazine synthesis, stereochemical control can be a significant challenge and objective, particularly when chiral centers are present in the alkyl substituents or when the hydrazine is part of a rigid cyclic system. The introduction of chirality can be achieved through several strategies:
Use of Chiral Auxiliaries: Chiral auxiliaries, such as in SAMP ( (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazones, can direct the stereoselective alkylation of the α-carbon of the carbonyl precursor. nih.gov Subsequent cleavage of the N-N bond is typically required to release the chiral amine, but this highlights a method for stereo-induction in related structures.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of hydrazones or for catalytic alkylation processes represents an ongoing area of research. Biocatalysis using enzymes like imine reductases (IREDs) can offer high enantioselectivity in the synthesis of chiral amines and could potentially be applied to the asymmetric synthesis of chiral hydrazines. nih.gov
While not directly applicable to the synthesis of this compound, these principles are fundamental in the synthesis of more complex, biologically active hydrazine derivatives where specific stereoisomers are required.
Optimization of Reaction Conditions for Synthesis of this compound
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, pressure, and the use of catalysts and reagents.
The selection of an appropriate solvent is critical for maximizing the yield and purity of this compound. The solvent can influence the solubility of reactants, the rate of reaction, and the stability of intermediates. For the alkylation of hydrazine derivatives, polar aprotic solvents are often employed.
In a hypothetical synthesis involving the alkylation of 1,1-dibutylhydrazine with a propyl halide, solvents such as acetonitrile (B52724), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) could be suitable. organic-chemistry.orgd-nb.info The choice of solvent can affect the nucleophilicity of the hydrazine and the rate of the substitution reaction. The following table illustrates the hypothetical influence of different solvents on the reaction yield.
Table 1: Hypothetical Influence of Solvent on the Yield of this compound via Alkylation
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Hypothetical Yield (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | 66 | 75 |
| Acetonitrile | 37.5 | 82 | 85 |
| Dimethylformamide (DMF) | 36.7 | 153 | 82 |
| Dichloromethane (DCM) | 9.1 | 40 | 60 |
Temperature and pressure are crucial parameters that need to be controlled to achieve optimal reaction outcomes. For many alkylation and reductive amination reactions, moderate temperatures are often preferred to minimize side reactions and decomposition of reactants or products.
For the synthesis of this compound, a temperature range of 25°C to 80°C would likely be explored. nih.gov Higher temperatures could lead to over-alkylation or side product formation. The reaction pressure is typically maintained at atmospheric pressure, although in certain catalytic processes, elevated pressures of hydrogen gas may be necessary for reduction steps.
Table 2: Hypothetical Effect of Temperature on the Synthesis of this compound
| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Purity (%) |
|---|---|---|---|
| 25 | 24 | 65 | 95 |
| 50 | 12 | 85 | 92 |
| 80 | 6 | 80 | 88 |
| 100 | 4 | 70 | 80 |
The choice and amount of reagents, including any catalysts, are fundamental to the success of the synthesis. In a reductive amination approach, a reducing agent is required to convert the intermediate hydrazone to the final hydrazine product. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or α-picoline-borane. organic-chemistry.org The use of an acid catalyst is often necessary to facilitate the formation of the hydrazone. organic-chemistry.org
In catalytic routes, transition metals such as palladium, copper, or ruthenium have been employed for the synthesis of substituted hydrazines. organic-chemistry.org These catalysts can enable more efficient and selective transformations under milder conditions. The following table provides a hypothetical comparison of different reducing agents for the reductive amination synthesis of this compound.
Table 3: Hypothetical Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Catalyst | Hypothetical Yield (%) | Reaction Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | None | 78 | Methanol, 25°C |
| Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid | 88 | Methanol, 25°C |
| α-Picoline-Borane | Hydrochloric Acid | 92 | Dioxane, 50°C |
| Catalytic Hydrogenation (H₂) | Pd/C | 95 | Ethanol, 50 psi H₂ |
Novel Synthetic Routes and Green Chemistry Considerations
In line with the principles of green chemistry, modern synthetic methodologies aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. ajgreenchem.comorientjchem.org
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
For the synthesis of this compound, a reductive amination pathway generally offers better atom economy compared to a classical alkylation with a propyl halide, which generates a salt byproduct. The "borrowing hydrogen" strategy, often catalyzed by ruthenium complexes, represents a highly atom-economical method for N-alkylation using alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org
Biocatalysis and organocatalysis offer promising green alternatives to traditional metal-catalyzed reactions. While specific enzymes for the synthesis of this compound have not been identified, the use of imine reductases (IREDs) for the reductive amination of carbonyls with hydrazines has been demonstrated. nih.gov A hypothetical biocatalytic synthesis could involve an engineered IRED to catalyze the reductive coupling of 1,1-dibutylhydrazine with propanal.
Organocatalysis, which uses small organic molecules as catalysts, could also be applied. For instance, proline and its derivatives have been shown to catalyze the formation of hydrazones, which could then be reduced in a one-pot procedure. researchgate.net These approaches often proceed under mild conditions and can offer high selectivity.
Post-Synthetic Processing for Isolation and Purification
Following the synthesis of this compound, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and residual solvents. Therefore, a meticulous post-synthetic processing regimen is imperative to isolate and purify the target compound to the required specifications for subsequent applications. This processing generally involves a combination of chromatographic techniques for separation and crystallization or distillation for final purification.
Chromatographic Techniques for Separation
Chromatography is a cornerstone technique for the separation of this compound from structurally similar impurities. The choice of the chromatographic method depends on the scale of the purification and the nature of the impurities. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effectively employed.
For analytical scale and quality control, gas chromatography is often utilized. Due to the basic nature of hydrazines, columns with a stationary phase that is chemically similar to hydrazine or those that are base-deactivated are preferred to ensure good peak shape and resolution. acs.orgresearchgate.net The selection of the appropriate column and temperature programming is critical for separating the target compound from isomers and other alkylated hydrazine byproducts.
High-performance liquid chromatography is a versatile tool for both analytical and preparative scale purification of hydrazine derivatives. nih.govnih.govhelixchrom.com Reversed-phase HPLC, using a C18 column with a suitable mobile phase, is a common approach. nih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the separation by controlling the protonation state of the hydrazine. For preparative applications, the conditions are scaled up to isolate larger quantities of the purified compound.
Table 1: Exemplar Parameters for Chromatographic Separation of this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or equivalent) | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (at a suitable wavelength, e.g., 210 nm) or Mass Spectrometer (MS) |
| Oven/Column Temperature | Temperature programmed from 100°C to 250°C | Ambient or controlled temperature (e.g., 30°C) |
| Typical Retention Time | Dependent on the specific method, but generally in the range of 10-20 minutes | Dependent on the mobile phase composition, typically 5-15 minutes |
Crystallization and Distillation Methods
For bulk purification of this compound, distillation and crystallization are the preferred methods due to their scalability and cost-effectiveness.
Distillation:
Given that this compound is a liquid at room temperature, vacuum distillation is a highly effective method for its purification. The presence of two nitrogen atoms and the alkyl chains leads to a relatively high boiling point, and distillation under reduced pressure is necessary to prevent thermal decomposition. The efficiency of the separation is dependent on the difference in boiling points between the desired product and the impurities. Fractional distillation, using a column with a high number of theoretical plates, can be employed to separate compounds with close boiling points. The process involves carefully controlling the temperature and pressure to selectively vaporize and then condense the this compound, leaving less volatile impurities behind.
Crystallization:
If the synthesized this compound is a solid or can be converted into a solid salt, crystallization is an excellent purification technique. google.com This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. The purity of the final product can be significantly improved by repeated crystallization steps.
Table 2: Comparison of Distillation and Crystallization for the Purification of this compound
| Feature | Vacuum Distillation | Crystallization |
|---|---|---|
| Applicability | For liquid products | For solid products or those that form stable salts |
| Principle of Separation | Differences in boiling points | Differences in solubility |
| Key Parameters | Pressure (vacuum level), Temperature, Column efficiency | Solvent system, Temperature gradient, Cooling rate |
| Advantages | Effective for removing non-volatile impurities, Scalable | High purity achievable, Effective for removing soluble impurities |
| Limitations | Potential for thermal degradation, Not suitable for azeotropic mixtures | Yield losses in the mother liquor, Requires a suitable solvent |
Structural Elucidation and Conformational Analysis of 1,1 Dibutyl 2 Propylhydrazine
Advanced Spectroscopic Characterization Methodologies
The definitive identification and structural analysis of 1,1-Dibutyl-2-propylhydrazine necessitate a multi-faceted approach employing various advanced spectroscopic methods. These techniques provide complementary information regarding the molecular framework, connectivity of atoms, and the nature of chemical bonds, collectively enabling a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H-NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers, and their proximity to other protons. For this compound, the structure suggests seven unique proton signals. The protons on the carbon atoms adjacent to the nitrogen atoms are expected to be deshielded, appearing at a lower field (higher ppm value) due to the electronegativity of nitrogen. libretexts.org The signals for the alkyl chains will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons, following the n+1 rule. docbrown.info
The predicted ¹H-NMR data is summarized in the table below. The chemical shifts are estimated based on typical values for alkyl groups attached to nitrogen. docbrown.info
| Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | N-CH₂(CH₂)₂CH₃ | 2.50 - 2.65 | Triplet (t) | 4H |
| b | N-CH₂CH₂CH₃ | 2.45 - 2.60 | Triplet (t) | 2H |
| c | N-CH₂CH₂(CH₂)CH₃ | 1.35 - 1.50 | Sextet | 4H |
| d | N-CH₂CH₂CH₃ | 1.45 - 1.60 | Sextet | 2H |
| e | N-(CH₂)₂CH₂CH₃ | 1.25 - 1.40 | Sextet | 4H |
| f | N-(CH₂)₃CH₃ | 0.85 - 1.00 | Triplet (t) | 6H |
| g | N-(CH₂)₂CH₃ | 0.85 - 1.00 | Triplet (t) | 3H |
| h | N-NH | 3.00 - 4.00 | Broad Singlet (br s) | 1H |
¹³C-NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule. docbrown.info In proton-decoupled ¹³C-NMR spectra, each unique carbon atom typically appears as a single sharp line. The chemical shifts are highly sensitive to the electronic environment of the carbon atom. libretexts.org Carbons bonded to electronegative atoms like nitrogen are deshielded and resonate at lower fields. libretexts.org For this compound, seven distinct carbon signals are predicted.
The predicted ¹³C-NMR chemical shifts are detailed in the table below, estimated from standard values for N-alkyl groups. oregonstate.educompoundchem.com
| Label | Position | Predicted Chemical Shift (δ, ppm) |
| 1 | N-C H₂(CH₂)₂CH₃ | 50 - 55 |
| 2 | N-C H₂CH₂CH₃ | 52 - 57 |
| 3 | N-CH₂C H₂(CH₂)CH₃ | 28 - 33 |
| 4 | N-CH₂C H₂CH₃ | 22 - 27 |
| 5 | N-(CH₂)₂C H₂CH₃ | 20 - 25 |
| 6 | N-(CH₂)₃C H₃ | 13 - 15 |
| 7 | N-(CH₂)₂C H₃ | 11 - 13 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically over two to three bonds. libretexts.orgceitec.cz For this compound, COSY would show correlations between adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups within each alkyl chain. For instance, the protons at position 'a' (N-CH₂) would show a cross-peak with the protons at 'c' (N-CH₂CH₂), which in turn would correlate with 'e', and finally 'e' with 'f'. Similarly, for the propyl chain, correlations between 'b', 'd', and 'g' would be observed, confirming the integrity of each alkyl chain. oxinst.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. columbia.educolumbia.edu This technique is invaluable for assigning carbon signals based on their corresponding, and more easily assigned, proton signals. Each proton signal from the CH₂ and CH₃ groups would show a cross-peak to its directly bonded carbon in the ¹³C spectrum, allowing for the definitive assignment of the signals listed in the ¹H-NMR and ¹³C-NMR tables.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edulibretexts.org This is particularly powerful for establishing the connectivity across heteroatoms like nitrogen. Key HMBC correlations would be observed from the protons on the carbons alpha to the nitrogen (positions 'a' and 'b') to the other alpha-carbons, confirming the N-C bond framework. For example, the protons at 'a' (N-CH₂ of butyl) would show a correlation to carbon '1' (its own carbon, a residual one-bond correlation sometimes seen) and, crucially, to carbon '2' (the N-CH₂ of the propyl group across the N-N bond). Similarly, protons at 'b' would correlate to carbon '1'. These correlations provide unequivocal evidence for the 1,1-dibutyl-2-propyl substitution pattern on the hydrazine (B178648) core.
| Proton (Position) | Predicted HMBC Correlations to Carbons (Position) |
| a (N-CH₂) | C3, C2 |
| b (N-CH₂) | C4, C1 |
| c (N-CH₂CH₂) | C1, C5 |
| d (N-CH₂CH₂) | C2, C7 |
| e (N-(CH₂)₂CH₂) | C3, C6 |
| f (N-(CH₂)₃CH₃) | C3, C5 |
| g (N-(CH₂)₂CH₃) | C2, C4 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. Key predicted absorptions for this compound would include:
N-H Stretch: A medium to weak, somewhat broad absorption is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine N-H bond. msu.edu
C-H Stretch: Strong, sharp absorptions between 2850-2960 cm⁻¹ corresponding to the sp³ C-H stretching of the butyl and propyl groups. libretexts.org
C-H Bend: Medium absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending) for the CH₂ and CH₃ groups.
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range are expected for the aliphatic C-N stretching vibrations. msu.edu
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. ondavia.com It is particularly sensitive to non-polar bonds. The C-C bond stretching vibrations of the alkyl backbones would be prominent in the Raman spectrum. The N-H stretching vibration would also be observable. Raman spectroscopy can be a powerful tool for studying conformational changes in the alkyl chains. nih.gov
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium (IR), Medium (Raman) |
| C-H Stretch (asymmetric/symmetric) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |
| CH₂ Scissoring | ~1465 | ~1465 | Medium (IR), Medium (Raman) |
| CH₃ Bending | ~1375 | ~1375 | Medium (IR), Medium (Raman) |
| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium (IR), Weak (Raman) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org
For this compound (C₁₁H₂₆N₂), the exact molecular weight is 186.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 186.
The fragmentation of alkylhydrazines is typically dominated by cleavage of the C-C and C-N bonds. researchgate.net A primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. This is a favorable process as it leads to the formation of a stable, resonance-stabilized cation.
Key predicted fragments include:
Loss of a propyl radical (•C₃H₇): Cleavage of the N-N bond or the C-N bond of the propyl group could lead to a fragment. A significant peak would be expected from the loss of a propyl group from the molecular ion, resulting in an ion at m/z = 143 ([M - 43]⁺).
Loss of a butyl radical (•C₄H₉): Cleavage of a C-N bond of one of the butyl groups would result in a fragment ion at m/z = 129 ([M - 57]⁺).
α-Cleavage: The most prominent fragmentation is expected to be the cleavage of a C-C bond alpha to the nitrogen on one of the butyl chains, leading to the loss of a propyl radical (•C₃H₇) from the butyl group, resulting in a major peak at m/z = 143 . Another significant α-cleavage would involve the loss of an ethyl radical from the propyl group, resulting in an ion at m/z = 157 .
| m/z | Possible Fragment Ion |
| 186 | [C₁₁H₂₆N₂]⁺ (Molecular Ion) |
| 157 | [M - C₂H₅]⁺ |
| 143 | [M - C₃H₇]⁺ |
| 129 | [M - C₄H₉]⁺ |
| 100 | [C₆H₁₄N]⁺ |
| 86 | [C₅H₁₂N]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Computational and Theoretical Investigations of 1,1 Dibutyl 2 Propylhydrazine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the system.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. imist.manajah.edu It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. imist.ma For 1,1-Dibutyl-2-propylhydrazine, DFT calculations would be employed to determine its ground state properties.
Illustrative ground state properties for this compound, as would be predicted by DFT calculations, are presented in Table 1.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| N-N Bond Length | ~1.45 Å |
| C-N Bond Length (average) | ~1.47 Å |
| N-N-C Bond Angle (average) | ~112° |
| C-N-C Bond Angle (average) | ~115° |
| H-N-N-C Dihedral Angle | ~120° |
| Note: These values are illustrative and based on general data for substituted hydrazines. Actual values would require specific DFT calculations. |
Ab initio Methods for Energetics and Geometries
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. acs.orgacs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. acs.org
For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. They are particularly useful for calculating accurate energies, which are important for determining thermodynamic properties like the enthalpy of formation. Comparing the geometries and energies from different ab initio methods and DFT helps to ensure the reliability of the computational predictions. asianpubs.org
Basis Set Selection and Computational Efficiency
The choice of a basis set is a crucial aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons, leading to more accurate results but also increasing the computational time. imist.ma
For a molecule like this compound, a common choice would be a Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution, especially around the nitrogen lone pairs. bookpi.orgasianpubs.org The selection involves a trade-off between the desired accuracy and the available computational resources. For larger systems, more efficient basis sets and computational schemes are necessary to make the calculations feasible. researchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly insightful.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. bohrium.comdergipark.org.tr
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the alkyl chains. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.0 |
| Note: These values are illustrative and would be determined by specific quantum chemical calculations. |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule determines its electrostatic potential, which is a key factor in intermolecular interactions. A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. researchgate.net
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the nitrogen atoms, corresponding to the high electron density of the lone pairs. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the alkyl groups. bookpi.org This information is valuable for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. rsc.org
Conformational Energy Landscapes and Stability of Isomers
The conformational flexibility of this compound is substantial, arising from several degrees of freedom. The key sources of conformational isomerism include rotation around the nitrogen-nitrogen (N-N) single bond, the nitrogen-carbon (N-C) bonds of the propyl and butyl groups, and the various carbon-carbon (C-C) bonds within the alkyl chains. Additionally, the nitrogen atom bearing the propyl group can undergo inversion, further diversifying the conformational possibilities.
The collection of all possible conformations and the energy barriers that separate them constitutes the molecule's potential energy landscape. mdpi.combiorxiv.org This landscape is typically complex, featuring numerous local energy minima that correspond to stable or metastable conformers. aps.org The relative stability of these isomers is primarily dictated by steric hindrance and subtle intramolecular forces. For instance, conformations that minimize the spatial repulsion between the bulky butyl and propyl groups are expected to be lower in energy and thus more populated at equilibrium.
Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these different conformations. imist.ma By systematically rotating key dihedral angles (e.g., C-N-N-C) and calculating the corresponding energy, a potential energy surface can be mapped. The most stable isomers will reside in the deepest wells on this energy landscape. nih.govnih.gov
| Nitrogen Inversion | Inversion of the pyramidal geometry at the secondary nitrogen (N-H). | Moderate impact; contributes to the complexity of the conformational landscape. |
Intermolecular Interactions and Supramolecular Assembly Potential
The way this compound molecules interact with each other is crucial for understanding its physical properties in condensed phases. These interactions are a combination of hydrogen bonding and weaker van der Waals forces, which together can lead to the formation of ordered supramolecular structures. researchgate.net
The primary site for hydrogen bonding in this compound is the secondary amine group (-NH-). The hydrogen atom in this group is partially positive and can act as a hydrogen bond donor. The lone pairs of electrons on both nitrogen atoms can serve as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of intermolecular N-H···N hydrogen bonds. cdnsciencepub.com These interactions can lead to the self-assembly of molecules into dimers, chains, or more complex networks in the solid or liquid state. researchgate.net The strength of these hydrogen bonds is influenced by the electronic environment of the nitrogen atoms and the steric accessibility of the donor and acceptor sites. nih.gov
To theoretically characterize and visualize these subtle interactions, advanced computational tools are used.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ) to define atoms, bonds, and the nature of interactions. rsc.org For a noncovalent interaction like a hydrogen bond, QTAIM identifies a bond critical point (BCP) between the interacting atoms (e.g., between the H of the N-H group and the N of an adjacent molecule). rsc.orgacs.org The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the interaction's strength and nature. researchgate.net A positive value of ∇²ρ is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals contacts.
Non-Covalent Interaction (NCI) Plot: The NCIplot method provides a visual representation of noncovalent interactions in three-dimensional space. researchgate.net It is based on the relationship between the electron density and the reduced density gradient. The resulting plots show surfaces color-coded to distinguish between different types of interactions: strong, attractive interactions like hydrogen bonds appear as blue or green surfaces, weak van der Waals interactions as broader areas of green, and repulsive steric clashes as red surfaces. researchgate.netotago.ac.nz An NCIplot analysis of a this compound dimer would be expected to clearly visualize the N-H···N hydrogen bond and the extensive van der Waals contacts between the alkyl chains. frontiersin.orgexlibrisgroup.com
Table 2: Illustrative QTAIM Parameters for Hypothetical Intermolecular Interactions in a this compound Dimer
| Interaction Type | Bond Critical Point (BCP) | Typical Electron Density (ρ) (a.u.) | Typical Laplacian (∇²ρ) (a.u.) | Interpretation |
|---|---|---|---|---|
| Hydrogen Bond | N-H ··· N | 0.01 - 0.04 | Positive | Strong, attractive, closed-shell interaction. |
| Van der Waals | C-H ··· H-C | < 0.01 | Positive | Weak, attractive, closed-shell interaction. |
| Steric Repulsion | H ··· H (close contact) | ~0.02 | Positive | Repulsive interaction between crowded atoms. |
Prediction of Spectroscopic Parameters from Theoretical Models
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and structural elucidation. arxiv.orgchemrxiv.org
NMR Spectroscopy: Theoretical models, often using DFT, can predict the nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) of this compound. nmrdb.orgnmrdb.org The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift (δ). The predicted spectrum would show distinct signals for the chemically non-equivalent protons and carbons in the propyl and butyl groups. The chemical environment, influenced by factors like proximity to the electronegative nitrogen atoms, determines the precise chemical shift for each nucleus.
Infrared (IR) Spectroscopy: Theoretical calculations can also simulate the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. cheminfo.org Each peak in the predicted IR spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. youtube.com For this compound, key predicted peaks would include the N-H stretching vibration, various C-H stretching modes for the alkyl groups, and skeletal vibrations like the N-N and C-N stretches.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N -CH₂-CH₂-CH₃ | Propyl | ~2.6 - 2.8 | ~50 - 55 |
| N-CH₂-CH₂ -CH₃ | Propyl | ~1.4 - 1.6 | ~20 - 25 |
| N-CH₂-CH₂-CH₃ | Propyl | ~0.9 - 1.0 | ~10 - 15 |
| N -CH₂-CH₂-CH₂-CH₃ | Butyl (x2) | ~2.5 - 2.7 | ~55 - 60 |
| N-CH₂-CH₂ -CH₂-CH₃ | Butyl (x2) | ~1.3 - 1.5 | ~30 - 35 |
| N-CH₂-CH₂-CH₂ -CH₃ | Butyl (x2) | ~1.3 - 1.5 | ~20 - 25 |
| N-CH₂-CH₂-CH₂-CH₃ | Butyl (x2) | ~0.9 - 1.0 | ~13 - 16 |
Table 4: Hypothetical Predicted Key IR Absorption Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2960 | Strong |
| CH₂/CH₃ Bending | Alkyl | 1350 - 1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
| N-N Stretch | Hydrazine (B178648) | 950 - 1100 | Weak-Medium |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,1-Dibutyl-2-pentylhydrazine |
Chemical Reactivity and Mechanistic Studies of 1,1 Dibutyl 2 Propylhydrazine
Reactions at the Hydrazine (B178648) Nitrogen Centers
The two nitrogen atoms of 1,1-dibutyl-2-propylhydrazine exhibit different steric and electronic environments, leading to selectivity in their reactions. The N2 atom, being a secondary amine, is generally more sterically accessible and nucleophilic than the tertiary N1 atom.
Further alkylation or acylation of this compound is anticipated to occur selectively at the N2 position. The lone pair of electrons on the N2 nitrogen is more accessible to electrophiles compared to the sterically hindered N1 nitrogen, which is shielded by two butyl groups.
Reaction with an alkyl halide (R'-X) would lead to the formation of a tetraalkylhydrazinium salt. Similarly, acylation with an acyl chloride (R'COCl) or an acid anhydride (B1165640) ((R'CO)₂O) in the presence of a base would yield the corresponding 1,1-dibutyl-2-propyl-2-acylhydrazide. The general mechanism involves the nucleophilic attack of the N2 nitrogen on the electrophilic carbon of the alkylating or acylating agent.
Alkylation: (C₄H₉)₂N-NH(C₃H₇) + R'-X → [(C₄H₉)₂N-N(R')(H)(C₃H₇)]⁺X⁻
Acylation: (C₄H₉)₂N-NH(C₃H₇) + R'COCl → (C₄H₉)₂N-N(COR')(C₃H₇) + HCl
The reactivity in these reactions is influenced by the nature of the electrophile and the reaction conditions. nih.gov Sterically less demanding alkylating and acylating agents are expected to react more readily.
The oxidation of hydrazines is a common route to azo compounds (R-N=N-R'). youtube.com However, for a trisubstituted hydrazine like this compound, the formation of a stable azo compound is not straightforward as it would require the loss of an alkyl group.
Oxidation with mild oxidizing agents, such as hydrogen peroxide or air, could potentially lead to a variety of products. By analogy with the autoxidation of 1,1-dialkylhydrazines, complex radical mechanisms may be involved, potentially leading to hydrazones and other degradation products. rsc.org For instance, oxidation of 1,1-dimethylhydrazine (B165182) is known to yield formaldehyde (B43269) dimethylhydrazone, nitrogen, and water as major products. rsc.org
Stronger oxidizing agents could lead to the cleavage of the nitrogen-nitrogen bond. The formation of transient aminonitrenes ((C₄H₉)₂N-N:) or diazenium (B1233697) ions ((C₄H₉)₂N=N⁺(C₃H₇)) could be intermediates, leading to a complex mixture of products. The characterization of such products would require techniques like mass spectrometry and NMR spectroscopy.
| Oxidizing Agent | Expected Major Products (Analogous to 1,1-dialkylhydrazines) |
| Air (O₂) | Complex mixture, potential for hydrazone formation, autoxidation products |
| Hydrogen Peroxide (H₂O₂) | N-oxides, potential for N-N bond cleavage |
| Potassium Permanganate (KMnO₄) | N-N bond cleavage, oxidation of alkyl chains |
| Lead(IV) acetate (B1210297) | Formation of transient reactive intermediates |
This table is based on the general reactivity of alkylhydrazines.
The reduction of this compound would primarily involve the cleavage of the nitrogen-nitrogen single bond. This is a common reaction for hydrazine derivatives, particularly when activated by acyl or sulfonyl groups, but can also occur with alkylhydrazines under specific conditions. illinois.edu
Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, is a standard method for N-N bond cleavage. libretexts.org This process, known as hydrogenolysis, would be expected to yield a mixture of dibutylamine (B89481) and propylamine.
(C₄H₉)₂N-NH(C₃H₇) + H₂ (catalyst) → (C₄H₉)₂NH + C₃H₇NH₂
Chemical reducing agents can also effect this transformation. For example, reagents like sodium in liquid ammonia (B1221849) or zinc in acetic acid are known to cleave the N-N bond in certain hydrazine derivatives. illinois.edu More recently, visible light-induced photocatalytic methods have been developed for the cleavage of N-N bonds in some hydrazine systems. nih.gov
Like amines, hydrazines are basic compounds due to the lone pair of electrons on the nitrogen atoms. In this compound, the two nitrogen atoms have different basicities. The N2 nitrogen is expected to be the more basic and therefore the primary site of protonation. This is because it is less sterically hindered than the N1 nitrogen, and the single propyl group is electron-donating. The N1 nitrogen, being tertiary and sterically encumbered by two butyl groups, is a weaker base.
Upon treatment with an acid (HA), the following equilibrium would be established:
(C₄H₉)₂N-NH(C₃H₇) + HA ⇌ (C₄H₉)₂N-N⁺H₂(C₃H₇) + A⁻
The basicity can be quantified by the pKa of the conjugate acid. While specific data for this compound is unavailable, a comparison with related compounds provides an estimate of the expected basicity.
| Compound | Structure | pKa of Conjugate Acid (approx.) |
| Propylamine | CH₃CH₂CH₂NH₂ | 10.7 |
| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 11.3 |
| Hydrazine | H₂N-NH₂ | 8.1 (for N₂H₅⁺) |
| 1,1-Dimethylhydrazine | (CH₃)₂N-NH₂ | 7.2 |
This table presents approximate pKa values for analogous compounds to illustrate basicity trends.
Reactivity Involving Alkyl Substituents
The butyl and propyl chains of this compound are composed of saturated sp³-hybridized carbon atoms, making them generally unreactive. However, modern synthetic methods allow for the functionalization of such C-H bonds.
The direct functionalization of the C-H bonds in the alkyl chains of this compound is challenging due to their low reactivity. Such transformations typically require harsh conditions or specialized catalysts.
Recent advances in C-H functionalization could provide pathways to modify these alkyl groups. Methods involving radical intermediates, often generated photochemically or through the use of radical initiators, could lead to halogenation or nitration at various positions on the chains. However, these reactions often suffer from a lack of selectivity, yielding a mixture of isomers.
Transition-metal-catalyzed C-H activation offers a more controlled approach. Catalysts based on metals like palladium, rhodium, or iridium can direct functionalization to specific positions, although this often requires a directing group, which is absent in this molecule. In the absence of a directing group, functionalization would likely favor the terminal methyl groups (ω-position) or the methylene (B1212753) groups adjacent to them (ω-1 position) due to reduced steric hindrance. Potential transformations include borylation, silylation, or arylation of the alkyl chains.
Cyclization Reactions
While specific examples of cyclization reactions involving this compound are not documented, the reactivity of the hydrazine moiety suggests its potential to participate in the formation of various heterocyclic systems. Hydrazine and its derivatives are well-known precursors for the synthesis of nitrogen-containing rings. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings such as pyrazoles, pyridazines, and their reduced forms.
In a hypothetical reaction, this compound could react with a 1,3-dicarbonyl compound. The initial step would likely involve the nucleophilic attack of the more sterically accessible nitrogen of the propyl-substituted amine group onto one of the carbonyl carbons. Subsequent intramolecular condensation would then lead to the formation of a pyrazole (B372694) derivative. The presence of the bulky dibutyl group on the other nitrogen atom would likely influence the regioselectivity of the cyclization process.
Transition State Analysis and Reaction Kinetics
A thorough understanding of a chemical reaction's mechanism and rate is achieved through the study of its transition state and kinetics.
Determination of Activation Energies
The activation energy (Ea) represents the minimum energy required for a reaction to occur. For reactions involving this compound, the activation energy would be influenced by both electronic and steric factors. The inductive effect of the three alkyl groups (two butyl and one propyl) would increase the electron density on the nitrogen atoms, enhancing their nucleophilicity. However, the steric hindrance imposed by these bulky alkyl groups could raise the energy of the transition state, thereby increasing the activation energy. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model these reactions and calculate the activation energies for various potential pathways.
Isotope Effects in Rate-Determining Steps
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org For reactions involving the transfer of a proton from the N-H group of this compound in the rate-determining step, a primary kinetic isotope effect would be expected upon replacing hydrogen with deuterium. The magnitude of this kH/kD ratio can provide insight into the symmetry of the transition state. princeton.edulibretexts.org Secondary KIEs might also be observed if isotopic substitution occurs at a position not directly involved in bond breaking or formation, providing further details about the structure of the transition state. wikipedia.orglibretexts.org
Catalytic Activity and Ligand Properties in Metal Complex Formation
The lone pairs of electrons on the nitrogen atoms of this compound allow it to function as a ligand in the formation of metal complexes. The coordination of hydrazine derivatives to metal centers can significantly alter their reactivity and catalytic potential. researchgate.netresearchgate.net
The steric bulk of the dibutyl and propyl groups would play a crucial role in the coordination chemistry of this ligand. It is likely to act as a monodentate ligand, coordinating through the less sterically hindered nitrogen atom. The resulting metal complexes could exhibit catalytic activity in various organic transformations, such as hydrogenations, cross-coupling reactions, and polymerizations. The specific properties of the metal complex, including its stability, solubility, and catalytic efficacy, would be dependent on the nature of the metal center and the other ligands present in the coordination sphere. nih.govnih.gov The formation of bidentate chelate complexes is also a possibility, though likely strained due to the substitution pattern.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value/Behavior | Basis for Prediction |
| Cyclization Reactivity | Potential to form pyrazole and pyridazine (B1198779) derivatives with dicarbonyl compounds. | General reactivity of substituted hydrazines. rsc.orgrsc.orgmdpi.com |
| Activation Energy | Moderately high due to steric hindrance from alkyl groups. | Steric effects on transition state energy. |
| Kinetic Isotope Effect | Significant primary KIE expected for proton transfer reactions. | Principles of KIE in reactions involving N-H bond cleavage. wikipedia.orgnih.gov |
| Ligand Properties | Likely acts as a monodentate ligand due to steric bulk. | Steric hindrance around nitrogen atoms. researchgate.netnih.gov |
| Catalytic Potential | Metal complexes may catalyze various organic reactions. | Known catalytic activity of metal-hydrazine complexes. researchgate.net |
Potential Applications of 1,1 Dibutyl 2 Propylhydrazine in Chemical Research and Industry Non Biological/non Therapeutic
As a Versatile Synthetic Intermediate for Novel Organic Molecules
Substituted hydrazines are well-established as valuable intermediates in organic synthesis. The presence of multiple nitrogen atoms with varying degrees of substitution in 1,1-Dibutyl-2-propylhydrazine would theoretically allow for a range of chemical transformations. The lone pair of electrons on the nitrogen atoms makes them nucleophilic, enabling reactions with various electrophiles. For instance, it could potentially react with aldehydes and ketones to form hydrazones, which are versatile intermediates for the synthesis of heterocyclic compounds, such as pyrazoles and indoles. The specific steric and electronic effects of the butyl and propyl groups would be expected to influence the regioselectivity and stereoselectivity of these reactions, potentially leading to the formation of unique molecular scaffolds.
Role in Organometallic Chemistry and Ligand Design for Catalysis
The nitrogen atoms in this compound possess lone pairs of electrons that could coordinate with metal centers, making it a potential ligand in organometallic chemistry. The arrangement of the alkyl groups could create a specific steric environment around a coordinated metal, influencing the catalytic activity and selectivity of the resulting complex. Depending on the coordination mode, it could act as a monodentate or a bidentate ligand. Such metal complexes could theoretically find applications in various catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The specific design of the ligand, with its distinct alkyl substituents, could offer unique solubility and stability properties to the catalyst.
Precursor in Materials Science and Polymer Chemistry
Hydrazine (B178648) derivatives can serve as building blocks or curing agents in the synthesis of polymers and materials. Theoretically, this compound could be incorporated into polymer backbones through reactions of its amino groups, potentially leading to the formation of polyamides, polyimides, or other nitrogen-containing polymers. The alkyl groups would likely enhance the solubility and processability of the resulting polymers, and could also influence their thermal and mechanical properties. Furthermore, its ability to act as a reducing or curing agent could make it a candidate for use in the production of epoxy resins or other thermosetting polymers.
As a Reagent in Specific Organic Transformations
Beyond its role as a synthetic intermediate, this compound could theoretically function as a reagent in specific organic transformations. For example, substituted hydrazines are known to be involved in certain reduction reactions. The specific nature of the substituents on the nitrogen atoms could modulate its reducing potential and selectivity. It might also participate in rearrangement reactions or be used as a precursor for the in-situ generation of reactive species for specific synthetic purposes.
Application as a Research Tool in Chemical System Studies
In the absence of established applications, novel compounds like this compound could serve as valuable tools for fundamental chemical research. Studying its reactivity, coordination behavior, and physical properties would contribute to a deeper understanding of structure-activity relationships in substituted hydrazines. Investigating its interactions with other molecules and its behavior in different chemical environments could provide insights into reaction mechanisms and the design of new chemical entities with tailored properties.
Analytical Methodologies for Quantitative and Qualitative Assessment of 1,1 Dibutyl 2 Propylhydrazine in Chemical Systems
Chromatographic Separations
Chromatographic techniques are fundamental for the separation of 1,1-Dibutyl-2-propylhydrazine from complex matrices, allowing for its accurate quantification and purity assessment.
Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. However, the direct analysis of alkylhydrazines like this compound by GC can be challenging due to their polarity and reactivity, which can lead to poor peak shape and interaction with the stationary phase. researchgate.netresearchgate.net To overcome these issues, derivatization is a commonly employed strategy. researchgate.nettandfonline.com This involves converting the hydrazine (B178648) into a more stable and less polar derivative, typically a hydrazone, by reacting it with an aldehyde or ketone. researchgate.netresearchgate.net
For this compound, a suitable derivatizing agent would be an aliphatic aldehyde such as pentanal, which reacts to form a stable hydrazone. tandfonline.com The analysis would then proceed by injecting the derivatized sample into a GC system equipped with a non-polar or medium-polarity capillary column. A flame ionization detector (FID) would provide quantitative data based on the response of the carbon-containing analyte.
Table 1: Illustrative GC Parameters for Derivatized this compound Analysis
| Parameter | Value |
| Derivatizing Agent | Pentanal |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds. While direct analysis of the highly polar this compound is possible using specialized columns like mixed-mode or hydrophilic interaction chromatography (HILIC), a more common and robust approach is reversed-phase HPLC following derivatization. helixchrom.comenergetic-materials.org.cn
Similar to GC, derivatization with an aldehyde, such as salicylaldehyde (B1680747) or p-tolualdehyde, transforms the hydrazine into a less polar hydrazone. researchgate.netrasayanjournal.co.in This derivative will exhibit good retention on a standard C18 reversed-phase column. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution. Detection is typically achieved using an ultraviolet (UV) detector, as the introduced aromatic ring from the derivatizing agent provides a strong chromophore. rasayanjournal.co.in
Table 2: Representative HPLC Conditions for Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | Salicylaldehyde |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 360 nm |
| Injection Volume | 10 µL |
Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are invaluable for unequivocal identification and highly sensitive quantification.
GC-MS combines the separation capabilities of GC with the identification power of mass spectrometry. For the analysis of this compound, the sample would first be derivatized as described for GC analysis. The resulting hydrazone is then separated on the GC column and introduced into the mass spectrometer. The MS detector provides a mass spectrum for the derivative, which serves as a chemical fingerprint, allowing for positive identification based on its fragmentation pattern. This technique is highly selective and sensitive. researchgate.netnih.gov For instance, a method for unsymmetrical dimethylhydrazine (UDMH) involved derivatization with various aromatic aldehydes followed by GC-MS analysis. researchgate.net
Table 3: Projected GC-MS Parameters for this compound Derivative
| Parameter | Value |
| Derivatizing Agent | Acetone (forming the azine) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Analysis Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative |
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for the analysis of alkylhydrazines. researchgate.netnih.gov This technique can be used with or without derivatization. For the derivatized compound, the chromatographic conditions would be similar to those for HPLC-UV. The eluent from the LC column is directed to an electrospray ionization (ESI) source, which ionizes the derivative before it enters the mass analyzer.
For underivatized this compound, HILIC coupled with MS could be employed. energetic-materials.org.cn The high sensitivity of LC-MS/MS allows for detection at very low concentrations, making it suitable for trace-level analysis. nih.gov
Table 4: Anticipated LC-MS/MS Parameters for this compound
| Parameter | Value |
| Chromatography | HILIC or Reversed-Phase (if derivatized) |
| Column | HILIC, 100 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Formate in Water (pH 3.5); B: Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectrophotometric and Titrimetric Methods for Concentration Determination
While chromatographic methods are preferred for their specificity, spectrophotometric and titrimetric methods can be useful for rapid concentration determination, particularly in less complex chemical systems.
Spectrophotometric methods for hydrazines typically rely on a derivatization reaction that produces a colored product. scholarsresearchlibrary.com A common reagent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazines in an acidic medium to form a yellow-colored azine that can be quantified by measuring its absorbance at a specific wavelength, typically around 458 nm. scholarsresearchlibrary.comnih.gov The concentration of this compound would be determined by comparing the sample's absorbance to a calibration curve prepared with standards of known concentrations.
Titrimetric methods, such as redox titrations, can also be used. These methods are based on the reducing properties of the hydrazine group. A standard solution of an oxidizing agent, such as potassium iodate (B108269) or potassium permanganate, is used to titrate the hydrazine-containing sample. The endpoint of the titration can be determined visually with an indicator or potentiometrically. This method provides a measure of the total hydrazine content but is not specific to this compound if other reducing agents are present.
Future Directions and Emerging Research Avenues for 1,1 Dibutyl 2 Propylhydrazine
Exploration of Novel and Undiscovered Reaction Pathways
The reactivity of 1,1-Dibutyl-2-propylhydrazine is predicted to be rich and varied, stemming from the presence of two nitrogen atoms with different substitution patterns. Future research should focus on exploring its behavior in a range of organic transformations.
Oxidation and N-N Bond Cleavage: A primary area of investigation would be the oxidation of the hydrazine (B178648) moiety. Depending on the reagents and conditions, this could lead to the formation of azo compounds, or cleavage of the N-N bond. The steric hindrance from the two butyl groups on one nitrogen and the propyl group on the other will likely influence the regioselectivity and mechanism of these reactions.
Hydrazone Formation and Derivatives: The secondary amine center (-NH-) offers a reactive site for condensation reactions with aldehydes and ketones to form hydrazones. These reactions are fundamental in the chemistry of hydrazine derivatives and could be explored with a variety of carbonyl compounds to synthesize a library of novel hydrazones with potential applications in materials science or as bioactive molecules.
N-Alkylation and N-Arylation: The hydrogen on the secondary nitrogen can be substituted via alkylation or arylation reactions. Catalytic methods, such as Buchwald-Hartwig amination, could be adapted to form tetrasubstituted hydrazines, further expanding the chemical space accessible from this precursor.
Enzymatic and Biocatalytic Transformations: The use of enzymes, such as imine reductases (IREDs), offers a green and highly selective route for synthesizing hydrazine derivatives. Future studies could explore the potential of IREDs to catalyze reactions involving this compound, potentially leading to chiral products.
Radical Reactions: The ability of nitrogen-centered radicals to participate in novel reaction cascades presents an exciting research avenue. Investigating the generation and reactivity of a 1,1-dibutyl-2-propylhydrazinyl radical could unlock new pathways for C-N bond formation.
Development of Advanced Spectroscopic and Analytical Characterization Protocols
Thorough characterization is essential for confirming the structure and purity of this compound. While standard techniques are applicable, developing advanced and specific protocols will be crucial for detailed studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be the primary tools for structural elucidation. The asymmetrical nature of the molecule would result in distinct signals for the butyl and propyl groups. Two-dimensional techniques like HMQC and HMBC would be vital for unambiguous assignment of all proton and carbon signals.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-CH₂(propyl) | ~2.6 - 2.8 | ~55 - 60 |
| N-CH₂(butyl) | ~2.5 - 2.7 | ~50 - 55 |
| CH₂(propyl) | ~1.4 - 1.6 | ~20 - 25 |
| CH₂(butyl, x2) | ~1.3 - 1.5 | ~28 - 33 |
| CH₂(butyl, x2) | ~1.2 - 1.4 | ~20 - 22 |
| CH₃(propyl) | ~0.8 - 1.0 | ~10 - 12 |
| CH₃(butyl, x2) | ~0.8 - 1.0 | ~13 - 15 |
| N-H | Variable, broad | N/A |
Q & A
Q. How do steric effects of butyl/propyl substituents influence the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
